molecular formula C21H25N3O5 B2871423 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953230-04-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2871423
CAS No.: 953230-04-1
M. Wt: 399.447
InChI Key: ODHWYFASPNTPJD-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of benzo[d][1,3]dioxol-5-ylmethyl chloride: This can be achieved by reacting benzo[d][1,3]dioxol-5-ylmethanol with thionyl chloride in the presence of a base.

    Synthesis of furan-2-ylmethyl piperidine: This involves the reaction of furan-2-ylmethanol with piperidine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxol-5-ylmethyl chloride with the furan-2-ylmethyl piperidine derivative in the presence of oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole and furan rings can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and furan rings.

    Reduction: Amines derived from the reduction of the oxalamide linkage.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole moiety but differs in the rest of its structure.

    5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: This compound also contains the benzo[d][1,3]dioxole moiety but has a thiazole ring instead of a piperidine ring.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its combination of benzo[d][1,3]dioxole, furan, and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c25-20(21(26)23-12-16-3-4-18-19(10-16)29-14-28-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-27-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHWYFASPNTPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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